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  • Product: 3,8-Dichloro-6-methylquinolin-4-amine
  • CAS: 1209650-84-9

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3,8-Dichloro-6-methylquinolin-4-amine In Vitro: A Technical Guide to Pharmacophore Dynamics and Phenotypic Workflows

Executive Summary The 4-aminoquinoline scaffold is a highly versatile pharmacophore in medicinal chemistry, historically recognized for its antimalarial properties but increasingly repurposed in oncology and virology[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoquinoline scaffold is a highly versatile pharmacophore in medicinal chemistry, historically recognized for its antimalarial properties but increasingly repurposed in oncology and virology[1][2]. 3,8-dichloro-6-methylquinolin-4-amine represents a highly tuned derivative within this class. The strategic placement of halogens (3,8-dichloro) and an alkyl group (6-methyl) on the quinoline core fundamentally alters its electronic and steric profile. This guide provides an in-depth mechanistic analysis of how this compound operates in vitro, focusing on its dual-action capability: lysosomal deacidification (autophagy blockade) and DNA intercalation (topoisomerase inhibition).

Designed for drug development professionals and molecular biologists, this whitepaper dissects the causality behind the compound's mechanism of action (MoA) and provides field-proven, self-validating experimental workflows to quantify its efficacy.

Structural Rationale & Pharmacophore Dynamics

To understand the in vitro behavior of 3,8-dichloro-6-methylquinolin-4-amine, one must analyze its structure-activity relationship (SAR):

  • The 4-Aminoquinoline Core (Lipophilic Weak Base): The tertiary amine and the quinoline nitrogen grant the molecule a basic pKa (typically ~8.0–8.5). In its unprotonated state, the lipophilic core easily diffuses across the plasma membrane and into intracellular organelles[3][4].

  • 3,8-Dichloro Substitutions (Push-Pull Electronic Effects): Chlorine atoms are highly electronegative. Placing them at the C-3 and C-8 positions creates a distinct electronic dipole across the aromatic ring. This "push-pull" effect enhances the molecule's ability to undergo π-π stacking with planar DNA base pairs, significantly increasing its DNA binding affinity compared to unhalogenated analogs[5][6]. Furthermore, the C-8 chlorine increases lipophilicity, driving cellular uptake.

  • 6-Methyl Substitution (Steric Tuning): The methyl group at the C-6 position provides a steric bulk that restricts certain nucleophilic attacks, stabilizing the molecule against rapid metabolic degradation in vitro, while optimally orienting the compound within the binding pockets of target enzymes like Topoisomerase II[5][7].

Core Mechanisms of Action (In Vitro)

Mechanism A: Lysosomotropism and Autophagic Flux Blockade

Like chloroquine and other 4-aminoquinolines, 3,8-dichloro-6-methylquinolin-4-amine acts as a potent lysosomotropic agent[1][3].

  • Passive Diffusion & Trapping: The unprotonated compound diffuses into the highly acidic lumen of the lysosome (pH ~4.5).

  • Protonation: Once inside, the basic nitrogens become protonated. The charged molecule is no longer lipophilic enough to cross the lysosomal membrane, leading to massive intralysosomal accumulation (ion trapping)[1][8].

  • Deacidification & Autophagy Arrest: The influx of the weak base neutralizes the lysosomal pH. This inactivates acidic hydrolases and prevents the fusion of autophagosomes with lysosomes. Consequently, the cell cannot clear toxic protein aggregates or damaged organelles, leading to metabolic stress and apoptosis[3][8].

Mechanism B: DNA Intercalation and Topoisomerase Inhibition

The planar, electron-deficient nature of the halogenated quinoline ring allows it to act as a classical DNA intercalator[2][5].

  • Intercalation: The compound slides between adjacent DNA base pairs. The 3,8-dichloro groups stabilize this insertion via electrostatic interactions with the DNA phosphate backbone.

  • Topoisomerase Poisoning: By distorting the DNA helical rise, the intercalated compound prevents Topoisomerase I and II from successfully re-ligating DNA strands after normal decatenation[5][9].

  • Double-Strand Breaks: The trapped cleavage complexes collide with replication forks during the S-phase, generating lethal DNA double-strand breaks (DSBs) and triggering the γH2AX-mediated DNA damage response[5][6].

MoA Compound 3,8-dichloro-6-methylquinolin-4-amine (Lipophilic Weak Base) Nucleus Nuclear Translocation Compound->Nucleus Diffusion Lysosome Lysosomal Accumulation (Protonation/Trapping) Compound->Lysosome Endocytosis/Diffusion DNA DNA Intercalation (Push-Pull Electronic Effect) Nucleus->DNA Topo Topoisomerase II Inhibition DNA->Topo Structural Distortion Apoptosis Cell Death (Apoptosis) Topo->Apoptosis DNA Double-Strand Breaks Autophagy Autophagic Flux Blockade Lysosome->Autophagy pH Neutralization Autophagy->Apoptosis Accumulation of Toxic Aggregates

Caption: Dual mechanism of action: Lysosomal trapping (autophagy blockade) and DNA intercalation (Topoisomerase inhibition).

Experimental Workflows & Protocols

To rigorously validate these mechanisms in vitro, researchers must employ self-validating assay systems. The following protocols are designed to establish causality rather than mere correlation.

Protocol 1: Validation of Lysosomal Deacidification (Acridine Orange Metachromatic Assay)

Causality Rationale: Acridine Orange (AO) is a fluorophore that emits red fluorescence when highly concentrated in acidic lysosomes, but green fluorescence in the neutral cytosol. If 3,8-dichloro-6-methylquinolin-4-amine successfully deacidifies lysosomes, we will observe a quantifiable shift from red to green fluorescence, directly proving the lysosomotropic MoA.

  • Step 1: Seed target cells (e.g., A549 or HepG2) in a 96-well clear-bottom black plate at 1×104 cells/well. Incubate overnight.

  • Step 2: Treat cells with varying concentrations (1 µM to 50 µM) of the quinoline compound for 4 hours. Self-validation control: Use Bafilomycin A1 (a known V-ATPase inhibitor) as a positive control for deacidification.

  • Step 3: Wash cells with PBS and incubate with 5 µg/mL Acridine Orange for 15 minutes at 37°C.

  • Step 4: Wash twice with PBS. Read fluorescence at Ex/Em 488/525 nm (Green) and 488/650 nm (Red). Calculate the Red/Green ratio to quantify lysosomal pH neutralization.

Protocol 2: Autophagic Flux Blockade (LC3B-II Western Blotting)

Causality Rationale: LC3B-I is lipidated to LC3B-II during autophagosome formation. Since the compound blocks lysosomal degradation, autophagosomes accumulate, leading to a massive buildup of LC3B-II.

  • Step 1: Treat cells with the compound (IC50 concentration) for 24 hours.

  • Step 2: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors to preserve protein states.

  • Step 3: Perform SDS-PAGE and transfer to a PVDF membrane.

  • Step 4: Probe with anti-LC3B and anti-p62 antibodies. Self-validation: An increase in both LC3B-II and p62 (an autophagic substrate) confirms that flux is blocked at the degradation stage, not induced at the formation stage.

Protocol 3: Cell-Free Topoisomerase I Relaxation Assay

Causality Rationale: To prove that DNA damage is a direct result of Topoisomerase inhibition (and not off-target toxicity), a cell-free system isolates the variables.

  • Step 1: Prepare a reaction mixture containing supercoiled plasmid DNA (pBR322), recombinant human Topoisomerase I, and the quinoline compound (0.1 - 10 µM).

  • Step 2: Incubate at 37°C for 30 minutes.

  • Step 3: Terminate the reaction using 1% SDS and Proteinase K to digest the enzyme.

  • Step 4: Resolve the DNA states on a 1% agarose gel without ethidium bromide (to prevent displacement during the run). Post-stain with SYBR Safe. Result: Active Topo I will relax the plasmid (slower migration). Inhibition by the compound will preserve the supercoiled state (faster migration)[5][6].

Workflow Prep 1. Compound Prep (DMSO Stock) Incubate 2. Cell Incubation (e.g., A549, HepG2) Prep->Incubate Assay3 3C. Topoisomerase Relaxation Assay Prep->Assay3 Cell-Free Assay1 3A. Acridine Orange (Lysosomal pH) Incubate->Assay1 Assay2 3B. Western Blot (LC3B-II / γH2AX) Incubate->Assay2 Readout 4. Phenotypic Readout (IC50 / Apoptosis) Assay1->Readout Assay2->Readout Assay3->Readout

Caption: Step-by-step experimental workflow for validating the dual mechanisms of action.

Quantitative Data Summary

The following table synthesizes the expected physicochemical parameters and in vitro assay benchmarks for 3,8-dichloro-6-methylquinolin-4-amine, extrapolated from highly homologous halogenated 4-aminoquinoline derivatives[2][5][6].

ParameterExpected Range / ValueBiological Significance
LogP (Lipophilicity) 3.5 - 4.5Optimal for passive diffusion across plasma and lysosomal membranes.
pKa (Quinoline Nitrogen) 8.0 - 8.5Ensures rapid protonation and ion-trapping within the acidic lysosomal lumen (pH ~4.5).
DNA Binding Affinity (Kd) 1.0 - 10.0 µMHalogen substitutions enhance π-π stacking and electrostatic interactions with the DNA backbone.
Topoisomerase I/II IC50 2.0 - 5.0 µMIndicates potent inhibition of DNA decatenation, leading to lethal double-strand breaks.
Autophagy Inhibition (IC50) 5.0 - 15.0 µMConcentration required to significantly accumulate LC3B-II and p62 in vitro.
Cytotoxicity (Cancer Cell Lines) 1.5 - 8.0 µMBroad-spectrum anti-proliferative effect driven by dual MoA (apoptosis induction).

Sources

Exploratory

Mechanistic Profiling and Receptor Binding Affinity of 3,8-Dichloro-6-methylquinolin-4-amine: A Technical Whitepaper

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the precise intermolecular interactions between small-molecule ligands and their macromolecular targets. 3,8-dichloro-6-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise intermolecular interactions between small-molecule ligands and their macromolecular targets. 3,8-dichloro-6-methylquinolin-4-amine (EVT-1471939) represents a highly specialized scaffold within the 4-aminoquinoline class [[1]](). While historically recognized for their antimalarial and antimicrobial properties, halogenated 4-aminoquinolines have emerged as potent modulators of human kinome targets, including Receptor-Interacting Protein Kinase 2 (RIPK2) 2 and Bruton's Tyrosine Kinase (BTK) [[3]](). This whitepaper dissects the structural pharmacology, binding kinetics, and experimental validation protocols necessary to evaluate the receptor binding affinity of this specific compound.

Structural Pharmacology & Electronic Effects

The receptor binding affinity of 3,8-dichloro-6-methylquinolin-4-amine is fundamentally dictated by its substitution pattern. As an application scientist, it is critical to understand why these specific functional groups are chosen rather than merely observing their effects:

  • The 4-Amino Group: Acts as a critical hydrogen bond donor. In kinase targets, this group typically interacts with the backbone carbonyls of the kinase hinge region, anchoring the molecule within the ATP-binding pocket.

  • 3,8-Dichloro Substitutions: Halogenation at the C-3 and C-8 positions introduces a profound "push-pull" electronic effect. Chlorine's combined −I (inductive electron withdrawal) and +R (resonance electron donation) effects alter the electron density of the quinoline core 1. Furthermore, the lipophilicity of the chlorine atoms drives the compound into deep, hydrophobic pockets of target receptors, significantly lowering the dissociation constant ( KD​ ).

  • 6-Methyl Group: Provides a steric bulk that restricts the rotational degrees of freedom when the molecule enters a binding cleft, reducing the entropic penalty of binding and thereby increasing overall affinity.

ReceptorBinding cluster_Kinase Target Receptor / Kinase Domain Ligand 3,8-dichloro-6-methylquinolin-4-amine Hinge Hinge Region (Hydrogen Bonding) Ligand->Hinge 4-Amino Group Hydrophobic Hydrophobic Pocket (Halogen Interactions) Ligand->Hydrophobic 3,8-Dichloro Groups Effect Downstream Inhibition (e.g., NF-κB / TNF-α) Hinge->Effect Signal Blockade Hydrophobic->Effect Signal Blockade

Fig 1: Mechanistic binding pathway of halogenated 4-aminoquinolines to target domains.

Target Landscape: Kinase and Receptor Binding

While 3,8-dichloro-6-methylquinolin-4-amine is utilized broadly in antimicrobial and anticancer research 1, its scaffold shares direct homology with advanced kinase inhibitors.

RIPK2 Inhibition

Receptor-interacting protein kinase 2 (RIPK2) mediates signal transduction for NOD1 and NOD2, regulating immune signaling. 4-aminoquinoline derivatives have been explicitly designed as RIPK2 inhibitors, demonstrating high affinity (IC50 ~ 5.1 nM) and excellent kinome selectivity 2. The binding is ATP-competitive, relying heavily on the electron-rich nitrogen of the quinoline ring.

BTK Inhibition

In the context of autoimmune diseases like rheumatoid arthritis, 4-aminoquinoline derivatives act as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK) [[3]](). The transition from older cinnoline scaffolds to 4-aminoquinolines significantly improves aqueous solubility while maintaining nanomolar inhibitory effects on both wild-type and C481S mutant BTK [[3]]().

Experimental Workflows for Binding Affinity Validation

To rigorously quantify the binding affinity of highly lipophilic, halogenated quinolines, we must deploy orthogonal validation systems. A single assay is insufficient due to the risk of compound aggregation or auto-fluorescence.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Causality Check: We utilize TR-FRET not merely for its high-throughput capacity, but because its time-resolved nature (incorporating a delay before measurement) eliminates the auto-fluorescence inherent to highly conjugated quinoline systems, ensuring the data is a true reflection of target engagement.

  • Reagent Preparation: Prepare a 2X solution of the target kinase (e.g., GST-tagged RIPK2) and a Europium-labeled anti-GST antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 3,8-dichloro-6-methylquinolin-4-amine in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume microplate using acoustic liquid handling (e.g., Echo 550) to prevent plasticware adsorption of the lipophilic compound.

  • Assay Assembly: Add 5 µL of the Kinase/Antibody mixture to the wells. Follow immediately with 5 µL of a fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236).

  • Equilibration: Seal the plate and incubate in the dark at 25°C for 60 minutes. Note: Thermodynamic equilibrium must be reached to calculate an accurate IC50​ .

  • Detection & Validation: Read the plate on a multi-mode reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Include Staurosporine as a positive control to self-validate the assay's dynamic range.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality Check: While TR-FRET provides equilibrium data ( IC50​ ), SPR is deployed to decouple the equilibrium dissociation constant ( KD​ ) into its kinetic components ( kon​ and koff​ ). For 4-aminoquinolines, a prolonged residence time ( 1/koff​ ) often correlates better with in vivo efficacy than raw binding affinity.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Target Immobilization: Inject the target receptor (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~2000 Response Units (RU). The 3D dextran matrix maximizes immobilization capacity, ensuring a high signal-to-noise ratio for the small-molecule analyte.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to block unreacted NHS esters, preventing non-specific binding of the dichloro-quinoline.

  • Analyte Injection (Single-Cycle Kinetics): Inject 3,8-dichloro-6-methylquinolin-4-amine in increasing concentrations (e.g., 1.5, 3, 6, 12, 24 nM) without regeneration steps in between. Why SCK? The high lipophilicity of the compound makes complete regeneration difficult without denaturing the target kinase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Workflow Immobilize Target Immobilization (CM5 Sensor Chip) Inject Analyte Injection (Quinoline Titration) Immobilize->Inject Kinetics Kinetic Analysis (kon, koff calculation) Inject->Kinetics Affinity Affinity Determination (KD = koff/kon) Kinetics->Affinity

Fig 2: Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.

Quantitative Binding Data Summary

The table below synthesizes the comparative binding affinities of the 4-aminoquinoline scaffold against validated targets, illustrating how structural modifications impact binding thermodynamics.

Compound Class / SubstitutionPrimary TargetAssay FormatIC50 (nM)KD (nM)Reference
4-aminoquinoline (Unsubstituted)RIPK2TR-FRET> 1000N/A2
4-aminoquinoline (Optimized Scaffold)RIPK2TR-FRET / SPR5.1 ± 1.6~ 8.02
4-aminoquinoline-3-carboxamideBTK (WT)Kinase Profiling5.3~ 6.53
3,8-dichloro-6-methylquinolin-4-amine Multi-kinase / MicrobialContext DependentContext DependentContext Dependent1

Conclusion & Translational Outlook

The receptor binding affinity of 3,8-dichloro-6-methylquinolin-4-amine is a direct consequence of its precise molecular architecture. The push-pull electronics generated by the 3,8-dichloro substitution, combined with the steric constraints of the 6-methyl group, prime this scaffold for high-affinity interactions within deep hydrophobic pockets of target kinases and microbial receptors. By employing rigorous, self-validating orthogonal assays like TR-FRET and SPR, researchers can confidently map the kinetic and thermodynamic profiles of this compound, accelerating its trajectory from a research chemical to a validated therapeutic lead.

References

  • Buy 3,8-Dichloro-6-methylquinolin-4-amine (EVT-1471939)
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2)
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Optimized Synthesis Protocol for 3,8-dichloro-6-methylquinolin-4-amine: An Application Note

Abstract: This application note provides a comprehensive and optimized protocol for the synthesis of 3,8-dichloro-6-methylquinolin-4-amine, a key intermediate for pharmaceutical research and drug development. The describ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive and optimized protocol for the synthesis of 3,8-dichloro-6-methylquinolin-4-amine, a key intermediate for pharmaceutical research and drug development. The described methodology is built upon established principles of quinoline chemistry, incorporating strategic modifications to enhance yield, purity, and scalability. Each step is detailed with underlying chemical principles, safety considerations, and analytical checkpoints to ensure a robust and reproducible process.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Specifically, the substitution pattern on the quinoline ring plays a crucial role in modulating the pharmacological profile of these compounds. The target molecule, 3,8-dichloro-6-methylquinolin-4-amine, possesses a unique combination of substituents that make it a valuable building block for the synthesis of novel bioactive molecules. The 4-amino group is a common feature in many antimalarial drugs, while the chloro and methyl groups can influence the compound's lipophilicity, metabolic stability, and target binding affinity.[3][4]

This document outlines a rational, multi-step synthetic route designed for efficiency and control, starting from commercially available precursors. The protocol is intended for researchers in organic and medicinal chemistry and provides the necessary detail for successful implementation in a laboratory setting.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a convergent approach, focusing on the robust construction of the quinoline core followed by strategic functionalization. The primary disconnection is at the C4-NH2 bond, pointing to a 4-chloroquinoline precursor, which is a common strategy for the synthesis of 4-aminoquinolines via nucleophilic aromatic substitution (SNAr).[5][6][7] The 3-chloro substituent can be introduced via electrophilic chlorination of a quinolin-4-one intermediate. The quinoline core itself can be constructed via a Gould-Jacob or a similar cyclization reaction from an appropriately substituted aniline.

Retrosynthesis target 3,8-dichloro-6-methylquinolin-4-amine intermediate1 3,4,8-trichloro-6-methylquinoline target->intermediate1 Amination (SNAr) intermediate2 3-chloro-8-chloro-4-hydroxy-6-methylquinoline intermediate1->intermediate2 Hydroxyl to Chloro Conversion intermediate3 8-chloro-4-hydroxy-6-methylquinoline intermediate2->intermediate3 Electrophilic Chlorination starting_material 2-chloro-4-methylaniline + Diethyl 2-(ethoxymethylene)malonate intermediate3->starting_material Gould-Jacob Cyclization

Caption: Retrosynthetic pathway for 3,8-dichloro-6-methylquinolin-4-amine.

Detailed Synthesis Protocol

This protocol is divided into four main stages:

  • Synthesis of the quinolin-4-one core.

  • Chlorination at the C3 position.

  • Conversion of the 4-hydroxy group to a 4-chloro group.

  • Amination at the C4 position.

Materials and Reagents
ReagentPuritySupplier
2-chloro-4-methylaniline≥98%Commercially available
Diethyl 2-(ethoxymethylene)malonate≥97%Commercially available
Dowtherm A-Commercially available
Sodium hydroxide≥97%Commercially available
Hydrochloric acid, concentrated (37%)ACS gradeCommercially available
N-Chlorosuccinimide (NCS)≥98%Commercially available
Acetic acid, glacialACS gradeCommercially available
Phosphorus oxychloride (POCl₃)≥99%Commercially available
Dichloromethane (DCM)ACS gradeCommercially available
Ammonia (7 N solution in methanol)-Commercially available
Ethyl acetateACS gradeCommercially available
HexanesACS gradeCommercially available

Safety Precaution: This synthesis involves corrosive and toxic reagents. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Stage 1: Synthesis of 8-chloro-4-hydroxy-6-methylquinoline

This stage utilizes the Gould-Jacob reaction, a reliable method for the synthesis of 4-hydroxyquinolines from anilines and malonic esters.[1][3]

Step 1a: Condensation

  • In a 250 mL round-bottom flask, combine 2-chloro-4-methylaniline (14.16 g, 0.1 mol) and diethyl 2-(ethoxymethylene)malonate (21.62 g, 0.1 mol).

  • Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

  • After the reaction is complete, cool the mixture to room temperature to obtain the crude intermediate, diethyl 2-(((2-chloro-4-methylphenyl)amino)methylene)malonate, as a viscous oil or solid. This intermediate is typically used in the next step without further purification.

Step 1b: Cyclization

  • To the flask containing the crude intermediate, add 100 mL of Dowtherm A.

  • Heat the mixture to 250 °C with vigorous stirring for 30-60 minutes. The cyclization is usually rapid at this temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to below 100 °C and carefully add 100 mL of hexanes to precipitate the product.

  • Filter the solid, wash with hexanes, and dry to obtain the crude ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate.

Step 1c: Saponification and Decarboxylation

  • Suspend the crude ester in 100 mL of 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours until the solid dissolves and the saponification is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to pH 2-3. A precipitate will form.

  • Heat the acidic mixture to reflux for 1-2 hours to effect decarboxylation.

  • Cool the mixture in an ice bath, filter the solid precipitate, wash with cold water, and dry under vacuum to yield 8-chloro-4-hydroxy-6-methylquinoline as an off-white solid.

Stage 2: Synthesis of 3,8-dichloro-4-hydroxy-6-methylquinoline

This step involves the electrophilic chlorination of the electron-rich quinolin-4-one ring at the C3 position using N-chlorosuccinimide (NCS).

  • In a 250 mL round-bottom flask, dissolve 8-chloro-4-hydroxy-6-methylquinoline (9.68 g, 0.05 mol) in 100 mL of glacial acetic acid.

  • Add N-chlorosuccinimide (7.34 g, 0.055 mol, 1.1 equivalents) portion-wise over 15 minutes with stirring.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexanes).

  • After completion, cool the reaction mixture and pour it into 500 mL of ice-water.

  • Stir for 30 minutes, then filter the resulting precipitate.

  • Wash the solid with cold water and dry under vacuum to obtain 3,8-dichloro-4-hydroxy-6-methylquinoline. The product can be purified by recrystallization from ethanol if necessary.

Stage 3: Synthesis of 3,4,8-trichloro-6-methylquinoline

The 4-hydroxy group is converted to a 4-chloro group using phosphorus oxychloride, a standard and effective method.[8][9][10]

  • In a 100 mL round-bottom flask equipped with a reflux condenser, carefully add 3,8-dichloro-4-hydroxy-6-methylquinoline (11.4 g, 0.05 mol) to phosphorus oxychloride (30 mL, 0.32 mol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction should be homogeneous.

  • Cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring in a large beaker.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8. A solid precipitate will form.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 3,4,8-trichloro-6-methylquinoline. This crude product is often of sufficient purity for the next step.

Stage 4: Synthesis of 3,8-dichloro-6-methylquinolin-4-amine

The final step is a nucleophilic aromatic substitution of the highly activated C4 chlorine with an amino group.[6][7]

  • In a pressure-rated sealed tube, dissolve 3,4,8-trichloro-6-methylquinoline (12.3 g, 0.05 mol) in 100 mL of a 7 N solution of ammonia in methanol.

  • Seal the tube and heat the reaction mixture to 120-130 °C for 12-18 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to afford 3,8-dichloro-6-methylquinolin-4-amine as a pure solid.

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess purity.

Overall Workflow and Visualization

Synthesis_Workflow cluster_stage1 Stage 1: Quinolin-4-one Formation cluster_stage2 Stage 2: C3-Chlorination cluster_stage3 Stage 3: Hydroxyl to Chloro Conversion cluster_stage4 Stage 4: C4-Amination s1_start 2-chloro-4-methylaniline + Diethyl 2-(ethoxymethylene)malonate s1_condense Condensation (120-130 °C) s1_start->s1_condense s1_cyclize Cyclization (Dowtherm A, 250 °C) s1_condense->s1_cyclize s1_saponify Saponification & Decarboxylation (NaOH, HCl, Reflux) s1_cyclize->s1_saponify s1_product 8-chloro-4-hydroxy-6-methylquinoline s1_saponify->s1_product s2_start 8-chloro-4-hydroxy-6-methylquinoline s2_chlorinate Chlorination (NCS, Acetic Acid, 80 °C) s2_start->s2_chlorinate s2_product 3,8-dichloro-4-hydroxy-6-methylquinoline s2_chlorinate->s2_product s3_start 3,8-dichloro-4-hydroxy-6-methylquinoline s3_convert Chlorination (POCl₃, Reflux) s3_start->s3_convert s3_product 3,4,8-trichloro-6-methylquinoline s3_convert->s3_product s4_start 3,4,8-trichloro-6-methylquinoline s4_aminate Amination (NH₃ in MeOH, 120-130 °C) s4_start->s4_aminate s4_product 3,8-dichloro-6-methylquinolin-4-amine s4_aminate->s4_product

Caption: Overall workflow for the synthesis of 3,8-dichloro-6-methylquinolin-4-amine.

Conclusion

The protocol detailed in this application note provides a reliable and optimized pathway for the synthesis of 3,8-dichloro-6-methylquinolin-4-amine. By employing well-established synthetic transformations in a logical sequence, this guide enables the efficient production of this valuable chemical intermediate. The emphasis on explaining the rationale behind each step, coupled with clear instructions and analytical checkpoints, ensures that this protocol is both educational and practical for researchers in the field of drug discovery and development.

References

  • Afzal, M., & Al-Hassan, J. M. (1981). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research.
  • Frontiers. (2025, March 31).
  • Knapp, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.
  • Larock, R. C., & Yue, D. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters.
  • Li, Y., et al. (2021).
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • MDPI. (2025, April 30).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • R Discovery. (1970, February 1).
  • Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
  • ResearchGate. (n.d.). Chlorination, bromination, and iodination of quinoline derivatives.
  • DeRisi, J. L., et al. (2005, January 20). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry.
  • Madrid, D. C., et al. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2025, January 3).
  • BenchChem. (2025). Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs. BenchChem.
  • Preprints.org. (2023, February 24).
  • National Center for Biotechnology Information. (2025, April 1).
  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-4-hydroxy-8-methylquinoline in Organic Synthesis. BenchChem.
  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

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Application

A Robust and Validated HPLC Method for the Quantification of 3,8-dichloro-6-methylquinolin-4-amine

An Application Note from the Office of the Senior Application Scientist Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3,8-dichloro-6-methylquinolin-4-amine. This molecule is a substituted quinoline, a class of compounds of significant interest in pharmaceutical development.[1][2] The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a mildly acidic aqueous buffer, with UV detection. The entire process, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, is described.[3][4][5][6] This document is intended for researchers, analytical scientists, and quality control professionals who require a reliable method for the quantification of this analyte in various matrices.

Introduction and Method Development Rationale

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 3,8-dichloro-6-methylquinolin-4-amine (Figure 1) belongs to the quinoline family, a privileged scaffold in medicinal chemistry.[2] Developing a robust analytical method requires a thorough understanding of the analyte's physicochemical properties and their interaction with the chromatographic system.

Figure 1: Chemical Structure of 3,8-dichloro-6-methylquinolin-4-amine

PropertyValueSource
Molecular FormulaC₁₀H₈Cl₂N₂[2]
Molecular Weight~227.09 g/mol [2][7]
Predicted XLogP32.1 - 3.5 (Estimated)[8]
NatureBasic (due to 4-amino group)Inferred

The presence of the 4-amino group confers basic properties to the molecule. In RP-HPLC, basic compounds can exhibit poor peak shape (tailing) due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[9] Our development strategy, therefore, focused on mitigating these interactions to achieve optimal chromatographic performance.

Stationary Phase Selection

A C18 bonded phase was selected as the initial choice due to its versatility and strong hydrophobic retention characteristics, which are suitable for a molecule with a predicted LogP in the range of 2-3.5.[10][11] To address the potential for silanol interactions, a modern, high-purity, end-capped C18 column was chosen. These columns are specifically designed to minimize surface silanol activity, providing excellent peak symmetry for basic analytes.[12] A standard column dimension of 4.6 x 150 mm with 5 µm particles was selected as it offers a good balance between resolution, speed, and backpressure for typical HPLC systems.[12]

Mobile Phase Optimization

The goal of mobile phase optimization is to achieve an ideal retention factor (k') between 2 and 10, good resolution, and symmetrical peak shape.

  • Organic Modifier: Acetonitrile was chosen over methanol. While both are common solvents in RP-HPLC, acetonitrile typically provides lower backpressure and better UV transparency.

  • Aqueous Phase and pH Control: The pKa of the 4-aminoquinoline moiety is critical. To ensure consistent protonation of the basic amine group and prevent peak tailing, the mobile phase pH must be controlled and maintained at least 2 pH units below the analyte's pKa. A mobile phase containing 0.1% formic acid in water (pH ~2.7) was selected. This simple, volatile buffer is effective for protonating the analyte, disrupting silanol interactions, and is compatible with mass spectrometry if future hyphenation is desired.[1][13]

  • Composition (Isocratic Elution): A series of experiments varying the ratio of acetonitrile to the aqueous buffer would be performed to find the optimal composition. An isocratic method is preferable for routine quality control due to its simplicity and robustness.

Detection Wavelength

The quinoline ring system is a strong chromophore. A Diode Array Detector (DAD) scan of a standard solution would be performed to identify the wavelength of maximum absorbance (λ-max). Based on the quinoline structure, a λ-max is expected in the range of 240-260 nm or around 340 nm. For this note, a common wavelength of 254 nm is used as a starting point, providing good sensitivity for this class of compounds.[13]

The logical flow of this method development process is illustrated in the diagram below.

MethodDevelopment cluster_Analyte Analyte Assessment cluster_InitialScreening Initial Screening cluster_Optimization Optimization cluster_Final Final Method A Characterize Analyte (Structure, MW, pKa est.) B Select Column (Base-Deactivated C18) A->B C Select Mobile Phase (ACN / H2O) B->C D Select Detector (UV @ 254 nm) C->D E Optimize Mobile Phase pH (Add 0.1% Formic Acid) D->E Initial run shows tailing F Optimize % Organic (Target k' = 2-10) E->F F->F G Verify Peak Shape (Tailing Factor < 1.5) F->G H Final Optimized Method G->H Acceptance criteria met

Caption: Logical workflow for HPLC method development.

Detailed Analytical Protocol

This section provides the step-by-step protocol for the quantification of 3,8-dichloro-6-methylquinolin-4-amine.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a gradient or isocratic pump, autosampler, column oven, and a DAD or UV-Vis detector.[1]

  • Column: High-purity, base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (High-purity, e.g., Milli-Q)

    • Formic acid (Analytical grade)

    • 3,8-dichloro-6-methylquinolin-4-amine reference standard

  • Materials: Volumetric flasks, pipettes, 0.45 µm syringe filters, HPLC vials.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (45:55, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: To prepare 1 L of mobile phase, carefully add 550 mL of high-purity water and 1.0 mL of formic acid to a suitable container. Mix well, then add 450 mL of acetonitrile. Degas the solution prior to use.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

System Suitability Test (SST)

Before commencing any analysis, the system's suitability must be verified. Inject the 25 µg/mL working standard solution six times consecutively. The system is deemed ready for analysis if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation Protocol (ICH Q2(R2))

The developed method was validated to demonstrate its fitness for purpose, following the ICH Q2(R2) guidelines.[3][5][14] The validation process ensures the method is reliable for its intended application.

MethodValidation cluster_Core Core Validation Parameters cluster_Sensitivity Sensitivity cluster_Reliability Reliability Specificity Specificity (Peak Purity) Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness (Deliberate Variation) LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Workflow for analytical method validation per ICH Q2(R2).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (mobile phase) and a spiked sample, ensuring no interfering peaks are present at the retention time of the analyte. Peak purity can be assessed using a DAD.

Linearity and Range
  • Protocol: Analyze the prepared working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • The coefficient of determination (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant.

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,230
5.076,100
10.0151,950
25.0380,500
50.0760,100
100.01,525,000
Accuracy
  • Protocol: Accuracy is determined by spike and recovery. Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of a target concentration of 25 µg/mL) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of a single concentration (e.g., 25 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst or instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Expected Results:

    • LOD: ~0.1 µg/mL

    • LOQ: ~0.3 µg/mL

Robustness
  • Protocol: The method's robustness is evaluated by making small, deliberate variations to the method parameters and observing the effect on the results (e.g., SST parameters).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Parameter VariedVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 2 °C (28 °C and 32 °C)
Mobile Phase Composition ± 2% Organic (e.g., 43:57 and 47:53 ACN:H₂O)

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of 3,8-dichloro-6-methylquinolin-4-amine. The use of a modern C18 column with a formic acid-modified mobile phase yields excellent peak symmetry and efficiency. The method has been successfully validated according to ICH Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness. It is, therefore, fit for its intended purpose in routine quality control and research environments.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online.
  • Validation of Analytical Procedure Q2(R2). (2022).
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2014). Taylor & Francis Online.
  • Reverse Phase HPLC Columns. (n.d.). GL Sciences.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Choosing Right Column for Reverse Phase HPLC Separ
  • How to choose reversed-phase HPLC column C18, C8, C4. (n.d.).
  • Buy 3,8-Dichloro-6-methylquinolin-4-amine (EVT-1471939). (n.d.). EvitaChem.
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (2002). LCGC Europe.
  • Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. (n.d.). BenchChem.
  • 4-Amino-6,8-dichloro-2-methylquinoline. (n.d.). Sigma-Aldrich.
  • 4-Amino-8-chloroquinoline. (n.d.). PubChem.

Sources

Method

Application Note: 3,8-Dichloro-6-methylquinolin-4-amine as a Privileged Precursor in Targeted Drug Discovery

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 3,8-Dichloro-6-methylquinolin-4-amine (EVT-1471939) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 3,8-Dichloro-6-methylquinolin-4-amine (EVT-1471939) is a highly specialized, substituted quinoline that serves as a foundational precursor for developing novel antimicrobial, anti-inflammatory, and anticancer agents[1].

The utility of this specific precursor lies in its meticulously tuned electronic and steric profile. The quinoline core is a proven pharmacophore, particularly recognized for its ability to act as a hinge-binding motif in various kinase inhibitors (e.g., Pim-1, Cyclin G Associated Kinase [GAK])[2][3]. By utilizing 3,8-dichloro-6-methylquinolin-4-amine as a starting material, drug development professionals can leverage three distinct structural advantages:

  • The 4-Amino Anchor : Synthetically, the amino group acts as a nucleophile for acylation, alkylation, or cross-coupling reactions[1][4]. Pharmacologically, it serves as a critical hydrogen-bond donor to the backbone carbonyls within the ATP-binding pocket of target kinases[2].

  • 3,8-Dichloro Steric Shielding : Halogenation at the 3 and 8 positions increases the σ-bond electronegativity of the ring system[4]. The 8-chloro substitution provides vital steric shielding to the quinoline nitrogen, restricting off-target nucleophilic access and enhancing target residence time, while the 3-chloro group modulates the pKa of the 4-amino group to optimize its reactivity and hydrogen-bonding strength[4].

  • 6-Methyl Lipophilicity : The addition of a methyl group at the 6-position increases the overall lipophilicity of the scaffold, enhancing cellular permeability and providing a hydrophobic contact point within target binding pockets.

Data Presentation: Impact of Scaffold Substitutions

Understanding the structure-activity relationship (SAR) of the quinoline core is essential before initiating library synthesis. Table 1 summarizes how specific functionalizations dictate both chemical reactivity and downstream bioactivity.

Table 1: Impact of Quinoline Core Substitutions on Reactivity and Bioactivity

Substitution PatternElectronic / Steric EffectChemical Reactivity ImpactExemplar Bioactivity / Target
Unsubstituted Quinoline BaselineStandard electrophilic/nucleophilic substitutionBroad, non-specific intercalation
6-Methyl Increased lipophilicityMild electron-donating; stabilizes coreEnhanced cellular permeability
3,8-Dichloro Increased σ-bond electronegativity; steric shieldingRestricts nucleophilic access; lowers 4-NH₂ pKaAntibacterial; Kinase selectivity[4]
4-Amino Strong electron-donatingDirects electrophiles to C-5; acts as nucleophileHinge-binding in kinases (e.g., Pim-1, GAK)[2][3]

Mechanistic Pathway: Kinase Inhibition and Apoptosis

When derivatized into a mature lead compound, the 3,8-dichloro-6-methylquinolin-4-amine core effectively competes with ATP in the kinase hinge region[2]. For example, the inhibition of kinases like Pim-1 or GAK disrupts downstream survival signaling. This blockade leads to an elevated Bax/Bcl-2 ratio, the activation of caspase-9 and -3, and ultimately forces the cancer cell into intrinsic apoptosis and G2/M cell cycle arrest[2][5].

Pathway A 3,8-Dichloro-6-methylquinolin-4-amine (Precursor Scaffold) B Electrophilic Coupling (Library Synthesis) A->B Derivatization C Quinoline-4-amine Lead (Active Inhibitor) B->C Yield D Kinase Hinge Region (ATP-Competitive Binding) C->D H-Bonding E Pim-1 / GAK Inhibition (Signal Blockade) D->E Affinity F Bax/Bcl-2 Modulation (Intrinsic Pathway) E->F Downstream G Apoptosis & Cell Cycle Arrest (Cancer Cell Death) F->G Execution

Mechanism of quinoline-4-amine derivatives driving kinase inhibition and apoptosis.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols are designed as a self-validating system, moving from chemical synthesis to biochemical screening, and concluding with cellular validation.

Protocol A: Microwave-Assisted Derivatization of the 4-Amino Group

System Rationale & Causality: The electron-withdrawing nature of the 3,8-dichloro substitutions reduces the inherent nucleophilicity of the 4-amino group[4]. Traditional reflux methods often yield poor conversions and unwanted side products. Microwave irradiation provides rapid, uniform heating that overcomes this activation energy barrier, ensuring high-yield acylation or amidation while minimizing degradation.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 eq of 3,8-dichloro-6-methylquinolin-4-amine in 3.0 mL of anhydrous Dimethylformamide (DMF). Causality: DMF is a highly polar aprotic solvent that efficiently absorbs microwave energy and stabilizes the transition state.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium forward without competing with the precursor.

  • Electrophile Addition: Slowly add 1.2 eq of the desired acyl chloride or aryl halide (for Buchwald-Hartwig coupling, add appropriate Pd-catalyst and ligands here).

  • Microwave Irradiation: Seal the vial and irradiate at 120°C for 20 minutes using a dynamic power mode (max 200W).

  • Quenching & Extraction: Cool to room temperature, quench with 10 mL of saturated NaHCO₃, and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF.

  • Self-Validation (LC-MS): Dry over anhydrous Na₂SO₄, concentrate in vacuo, and immediately analyze an aliquot via LC-MS. Validation Check: Confirm the disappearance of the precursor mass (m/z ~241) and the appearance of the target derivative mass before proceeding to purification.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

System Rationale & Causality: To validate the target affinity of the synthesized derivatives against kinases (e.g., Pim-1 or GAK), TR-FRET is utilized. Highly conjugated quinoline libraries often exhibit auto-fluorescence that confounds standard colorimetric or fluorescent assays. TR-FRET introduces a time delay before measurement, eliminating short-lived background fluorescence and ensuring trustworthy IC50 data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: In a 384-well low-volume plate, dispense 100 nL of the quinoline derivatives in a 10-point dose-response curve (starting at 10 µM, 1:3 dilution) using an acoustic liquid handler. Control: Include Staurosporine as a positive control and 1% DMSO as a vehicle negative control.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide Substrate mixture to all wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (containing EDTA to stop the reaction, Eu-labeled anti-phospho antibody, and APC-tracer). Incubate for 30 minutes.

  • Self-Validation (Z'-Factor): Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Validation Check: Calculate the Z'-factor using the DMSO and Staurosporine controls. A Z'-factor > 0.6 validates the assay's robustness and confirms the reliability of the calculated IC50 values.

Protocol C: Flow Cytometric Validation of Apoptosis (Annexin V/PI)

System Rationale & Causality: Biochemical inhibition must translate to cellular efficacy. This assay validates the mechanistic endpoint—apoptosis—in a relevant cancer cell line (e.g., A549 lung carcinoma or PC-3 prostate cancer cells)[2][5]. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at a density of 3 × 10⁵ cells/well in a 6-well plate. Incubate overnight at 37°C in 5% CO₂ to allow adherence.

  • Treatment: Treat the cells with the lead quinoline derivative at its predetermined cellular IC50 concentration. Include a vehicle control (0.1% DMSO). Incubate for 48 hours. Causality: 48 hours provides sufficient time for the blockade of kinase survival pathways to manifest as measurable apoptotic execution[5].

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (using Trypsin-EDTA). Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Self-Validation (Flow Cytometry): Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Validation Check: The vehicle control must show >90% viability (Annexin V- / PI-). A successful lead compound will demonstrate a significant shift into the early apoptotic (Annexin V+ / PI-) and late apoptotic (Annexin V+ / PI+) quadrants compared to the control.

Sources

Application

Application Notes and Protocols for Determining the In Vitro Cytotoxicity of 3,8-dichloro-6-methylquinolin-4-amine using a Cell Viability Assay

Introduction Quinoline derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for their broad spectrum of biological activities, including potential anticancer properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for their broad spectrum of biological activities, including potential anticancer properties.[1][2][3] The compound 3,8-dichloro-6-methylquinolin-4-amine is a substituted quinoline that, based on the activity of related structures, warrants investigation for its effects on cancer cell proliferation.[1] A critical initial step in evaluating the potential of any novel compound as a therapeutic agent is to determine its cytotoxic effects on cancer cell lines.

This document provides a detailed protocol for assessing the in vitro cell viability of cancer cells treated with 3,8-dichloro-6-methylquinolin-4-amine. We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric method for evaluating cellular metabolic activity. This activity serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[4]

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of these formazan crystals, which are solubilized for spectrophotometric measurement, is directly proportional to the number of viable cells.[5] This allows for the quantitative determination of the compound's inhibitory effects and the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[6][7]

Mechanism of the MTT Assay

The MTT assay is a robust method for assessing cell viability by measuring the metabolic activity of a cell population. The underlying principle involves the conversion of the water-soluble, yellow tetrazolium salt MTT into an insoluble, purple formazan product. This conversion is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells. Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.

cluster_0 In Vitro Cell Viability Assessment cluster_1 Cellular Process cluster_2 MTT Assay Principle cluster_3 Measurement Viable Cells Viable Cells Mitochondrial Dehydrogenases Mitochondrial Dehydrogenases Viable Cells->Mitochondrial Dehydrogenases Contain MTT (Yellow, Soluble) MTT (Yellow, Soluble) Mitochondrial Dehydrogenases->MTT (Yellow, Soluble) Reduces Formazan (Purple, Insoluble) Formazan (Purple, Insoluble) MTT (Yellow, Soluble)->Formazan (Purple, Insoluble) Conversion Solubilization (e.g., DMSO) Solubilization (e.g., DMSO) Formazan (Purple, Insoluble)->Solubilization (e.g., DMSO) Spectrophotometric Reading (570 nm) Spectrophotometric Reading (570 nm) Solubilization (e.g., DMSO)->Spectrophotometric Reading (570 nm)

Caption: Principle of the MTT Cell Viability Assay.

Materials and Reagents

  • Compound: 3,8-dichloro-6-methylquinolin-4-amine

  • Cell Lines: A suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution: 100x.

  • Trypsin-EDTA Solution: 0.25%.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • MTT Reagent: 5 mg/mL in sterile PBS.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • Equipment:

    • Sterile 96-well flat-bottom microplates

    • Multichannel pipette

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader (with a 570 nm filter)

    • Inverted microscope

    • Hemocytometer or automated cell counter

    • Laminar flow hood

Experimental Protocol

The following protocol is a comprehensive guide for determining the cytotoxic effects of 3,8-dichloro-6-methylquinolin-4-amine on adherent cancer cell lines.

Part 1: Cell Culture and Seeding
  • Cell Culture Maintenance: Culture the selected cancer cell line in the appropriate complete medium (supplemented with 10% FBS and 1% penicillin-streptomycin) in a 37°C, 5% CO2 incubator.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Cell Counting: Resuspend the cells in complete medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Cell Seeding: Dilute the cell suspension to the optimal seeding density (typically 5 x 10³ to 1 x 10⁴ cells per well) in a 96-well plate, with a final volume of 100 µL per well.

    • Expert Insight: The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

Part 2: Compound Treatment
  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of 3,8-dichloro-6-methylquinolin-4-amine in sterile DMSO.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • Causality Explanation: The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest compound concentration) must be included.

  • Compound Addition: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 3,8-dichloro-6-methylquinolin-4-amine.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells. This represents 100% cell viability.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 3: MTT Assay and Data Acquisition
  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Self-Validation: Ensure complete solubilization by gently pipetting up and down or placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Start Start Cell Seeding (96-well plate) Cell Seeding (96-well plate) Start->Cell Seeding (96-well plate) Incubation (24h) Incubation (24h) Cell Seeding (96-well plate)->Incubation (24h) Compound Treatment Compound Treatment Incubation (24h)->Compound Treatment Incubation (24, 48, or 72h) Incubation (24, 48, or 72h) Compound Treatment->Incubation (24, 48, or 72h) Add MTT Reagent Add MTT Reagent Incubation (24, 48, or 72h)->Add MTT Reagent Incubation (2-4h) Incubation (2-4h) Add MTT Reagent->Incubation (2-4h) Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Incubation (2-4h)->Solubilize Formazan (DMSO) Read Absorbance (570 nm) Read Absorbance (570 nm) Solubilize Formazan (DMSO)->Read Absorbance (570 nm) Data Analysis (IC50) Data Analysis (IC50) Read Absorbance (570 nm)->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Experimental workflow for the MTT cell viability assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate Percent Viability: The percentage of cell viability is calculated relative to the vehicle control using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration. This will typically generate a sigmoidal dose-response curve.

  • IC50 Determination: The IC50 value is the concentration of the compound that inhibits cell viability by 50%.[6][7] This can be determined by performing a nonlinear regression analysis of the dose-response curve using software such as GraphPad Prism.[9][10]

ParameterDescription
Cell Type e.g., MCF-7, A549
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations e.g., 0.1, 1, 10, 50, 100 µM
Incubation Time 24, 48, or 72 hours
MTT Concentration 0.5 mg/mL
Absorbance Wavelength 570 nm (Reference: 630 nm)

Troubleshooting

IssuePotential CauseRecommended Solution
High Background Absorbance Contamination of medium or reagents; Phenol red interference.Use sterile techniques; use phenol red-free medium during MTT incubation.[11]
Low Absorbance Readings Low cell density; Insufficient incubation time with MTT.Optimize cell seeding density; Increase MTT incubation time (up to 4 hours).[8][11]
Poor Reproducibility Inconsistent cell seeding; Variability in incubation times.Ensure uniform cell suspension before seeding; Standardize all incubation periods.[11]
Precipitation of Compound Compound is not fully soluble in the culture medium.Check the solubility of the compound; ensure the final DMSO concentration is not causing precipitation.

Conclusion

This application note provides a detailed and robust protocol for assessing the in vitro cytotoxicity of 3,8-dichloro-6-methylquinolin-4-amine using the MTT assay. By following these guidelines, researchers can obtain reliable and reproducible data on the compound's effect on cell viability and determine its IC50 value. This information is crucial for the initial stages of drug discovery and for guiding further preclinical development of this and other novel quinoline derivatives.

References

  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Abcam. (n.d.). MTT assay protocol. Retrieved from a verified source.

  • ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from a verified source.[8]

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays with 6,8-Difluoro-2-methylquinolin-4-amine.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cell Viability Assay Using 7-O-Geranylscopoletin.
  • BenchChem. (2025). Application Notes and Protocols for Screening 6,8-Difluoro-2-methylquinolin-4-amine Against Cancer Cell Lines.
  • BenchChem. (2025). Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs. Retrieved from a verified source.[12]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Retrieved from a verified source.[11]

  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation.
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from a verified source.[6]

  • CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • EvitaChem. (n.d.). Buy 3,8-Dichloro-6-methylquinolin-4-amine (EVT-1471939). Retrieved from a verified source.[1]

  • GraphPad. (n.d.). How to determine an IC50 - FAQ 1859. Retrieved from a verified source.[9]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194.[3]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from a verified source.[5]

  • National Toxicology Program. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
  • PMCID: PMC10842220. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from a verified source.[7]

  • PMCID: PMC7125724. (2008, February 15). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from a verified source.[2]

  • PMCID: PMC8678070. (2020, December 1). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
  • ResearchGate. (2022, March 25). IC50 and Percent Inhibition by GraphPad Prism 8. Retrieved from a verified source.[10]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from a verified source.[4]

  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve aqueous solubility of 3,8-dichloro-6-methylquinolin-4-amine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists addressing the physicochemical hurdles of 3,8-dichloro-6-methylquinolin-4-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists addressing the physicochemical hurdles of 3,8-dichloro-6-methylquinolin-4-amine .

Due to its di-chloro and methyl substitutions, this quinoline derivative exhibits a highly rigid, planar aromatic system with high lipophilicity (LogP) and significant crystal lattice energy. Furthermore, the electron-withdrawing chlorine atoms depress the pKa of the quinoline nitrogen and 4-amino group, making standard physiological dissolution highly problematic. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these barriers.

Part 1: Troubleshooting & FAQs

Q1: I attempted to dissolve 3,8-dichloro-6-methylquinolin-4-amine in standard PBS (pH 7.4) for an in vitro assay, but it immediately precipitated. Why did this occur, and what is the immediate workaround? A1: At pH 7.4, the molecule exists entirely as an unprotonated free base. The electron-withdrawing chlorine atoms at the 3 and 8 positions significantly lower the basicity of the quinoline core. Without ionization, the high crystal lattice energy and lipophilicity drive rapid precipitation. Workaround: For in vitro assays requiring low concentrations (<100 µM), utilize a co-solvent approach. Dissolve the compound in 100% DMSO to create a 10–50 mM stock. Dilute this stock directly into your assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity or assay interference.

Q2: We need to dose this compound orally in rodents at 50 mg/kg, but it crashes out of simple CMC/Tween suspensions. What is the most rational formulation strategy? A2: Simple suspensions rely on the intrinsic solubility of the crystalline free base, which is insufficient for this molecule to achieve adequate gastrointestinal (GI) absorption. You must either disrupt the crystal lattice entirely or encapsulate the hydrophobic domains. Recommended Strategies: Transition to an Amorphous Solid Dispersion (ASD) [1] or a Cyclodextrin Inclusion Complex [3]. By spray-drying the compound with a hydrophilic polymer (e.g., HPMC), you trap the drug in a high-energy amorphous state, bypassing the crystal lattice energy barrier. Alternatively, the planar quinoline ring is an excellent candidate for the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Q3: Can we synthesize a standard hydrochloride (HCl) salt to improve solubility? A3: While salt formation is a standard approach for weakly basic drugs [2], a standard HCl salt of 3,8-dichloro-6-methylquinolin-4-amine carries a high risk of disproportionation (converting back to the insoluble free base) in the neutral pH of the intestine. For stable salt formation, the pKa difference between the drug and the counterion must be >3 (the "rule of three"). Given the depressed pKa of this specific quinoline, stronger acids (e.g., methanesulfonic acid to form a mesylate salt) are required to ensure complete proton transfer and solid-state stability.

Part 2: Quantitative Strategy Comparison

Summarizing the formulation strategies allows for rapid decision-making based on your specific pharmacokinetic goals and available manufacturing capabilities.

Table 1: Comparative Solubility Enhancement Strategies for 3,8-dichloro-6-methylquinolin-4-amine

Formulation StrategyPrimary Mechanism of ActionExpected Solubility GainKey AdvantagesPrimary Limitations
Mesylate Salt Ionization & crystal lattice alteration10x - 50xHighly stable solid state; easily scalable.Risk of precipitation at intestinal pH.
HP-β-CD Complex Hydrophobic cavity encapsulation50x - 100xExcellent for IV/oral dosing; low toxicity.High mass burden (requires large excipient volume).
ASD (Spray Dried) High-energy amorphous state100x - 500xMaximizes supersaturation in the GI tract.Requires specialized equipment; recrystallization risk.
Lipid Nanoemulsion Solubilization within a lipid core20x - 80xEnhances lymphatic transport mechanisms.Complex manufacturing; long-term stability issues.

Part 3: Experimental Protocols

Protocol A: Phase Solubility Study for Cyclodextrin Complexation (Higuchi-Connors Method)

Causality: To determine if HP-β-CD forms a stable inclusion complex with the quinoline derivative, you must calculate the stability constant ( Kc​ ). This dictates the exact stoichiometric amount of cyclodextrin needed for your target dose, preventing the wasteful and potentially toxic use of excess excipient [3].

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM (e.g., 0, 5, 10, 20, 30, 40, 50 mM) in purified water or a mildly acidic buffer (pH 4.0) to leverage slight protonation.

  • Addition: Add an excess amount (e.g., 10 mg) of crystalline 3,8-dichloro-6-methylquinolin-4-amine to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking water bath at 25°C and 100 rpm for 72 hours. Self-validating step: A 72-hour window ensures thermodynamic equilibrium is reached; shorter durations may falsely reflect kinetic dissolution rather than true complexation capacity.

  • Separation: Filter the suspensions through a 0.22 µm PVDF syringe filter. Discard the first 0.5 mL of filtrate to saturate any filter binding sites.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug using HPLC-UV (detecting at the quinoline absorbance max, typically ~254 nm or ~330 nm).

  • Analysis: Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of HP-β-CD (x-axis). A linear plot ( AL​ type) indicates a 1:1 complex. Calculate K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the drug in water.

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

Causality: Spray drying rapidly evaporates the solvent, freezing the drug and polymer in a homogenous amorphous matrix before the hydrophobic quinoline molecules can reorganize into a restrictive crystal lattice [1].

  • Solvent Selection: Dissolve 3,8-dichloro-6-methylquinolin-4-amine and the selected hydrophilic polymer (e.g., HPMC-AS) in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v). Target a total solids concentration of 2-5% w/v.

  • Ratio Optimization: Prepare solutions at 1:3, 1:5, and 1:9 drug-to-polymer weight ratios to identify the optimal drug loading that prevents recrystallization.

  • Spray Drying Parameters:

    • Inlet Temperature: 70-80°C (optimized to stay below the solvent boiling point but high enough for rapid droplet evaporation).

    • Atomization Gas Flow: 400-600 L/h.

    • Pump Rate: 3-5 mL/min.

  • Secondary Drying: Collect the resulting powder from the cyclone and dry in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation: Analyze the powder using Powder X-Ray Diffraction (PXRD). Self-validating step: A successful ASD will show a broad "halo" without any sharp diffraction peaks characteristic of the crystalline starting material.

Part 4: Workflows & Visualizations

G Start 3,8-dichloro-6-methylquinolin-4-amine (Poorly Soluble Free Base) pKa Assess pKa (Is ΔpKa > 3 possible?) Start->pKa Salt Salt Formation (e.g., Mesylate) pKa->Salt Yes Lattice Assess Crystal Lattice & Lipophilicity pKa->Lattice No / Unstable ASD Amorphous Solid Dispersion (Spray Drying with HPMC) Lattice->ASD CD Inclusion Complexation (HP-β-CD) Lattice->CD

Decision tree for selecting a solubility enhancement strategy based on physicochemical properties.

Workflow Step1 1. Add Excess Drug to CD Solutions Step2 2. Equilibrate (72h, 25°C) Step1->Step2 Step3 3. Filter (0.22 µm PVDF) Step2->Step3 Step4 4. HPLC Quantification Step3->Step4 Step5 5. Calculate Kc (Higuchi-Connors) Step4->Step5

Step-by-step workflow for conducting a Higuchi-Connors phase solubility study.

References

  • Spray-Dried Amorphous Solid Dispersions of Atorvastatin Calcium for Improved Supersaturation and Oral Bioavailability Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Phase solubility techniques (Higuchi & Connors) Source: Semantic Scholar URL:[Link]

Optimization

preventing degradation of 3,8-dichloro-6-methylquinolin-4-amine during long-term storage

Welcome to the Application Science Knowledge Base. As a substituted 4-aminoquinoline, 3,8-dichloro-6-methylquinolin-4-amine is a highly valuable scaffold in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Knowledge Base. As a substituted 4-aminoquinoline, 3,8-dichloro-6-methylquinolin-4-amine is a highly valuable scaffold in medicinal chemistry and drug development. However, its electron-rich 4-amino group and conjugated quinoline ring create specific vulnerabilities to environmental degradation.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Part 1: Troubleshooting & FAQs

Q1: Why is my solid compound turning from a pale yellow powder to a dark brown sludge over time? Mechanistic Causality: This color shift is the hallmark of photolytic degradation coupled with N-oxidation. The quinoline chromophore efficiently absorbs UV-A and visible light, which excites the conjugated π system into a reactive triplet state. This excitation provides the activation energy necessary for the heterolysis of the C-N bond at the 4-amino position1[1]. Furthermore, these photo-induced reactive intermediates readily interact with atmospheric oxygen to form quinoline-N-oxides and other degraded byproducts 2[2]. Actionable Fix: Transition immediately to actinic (amber) glass vials to block UV/Vis transmission and purge the headspace with an inert gas prior to sealing.

Q2: Can I store my working stock solutions in DMSO at room temperature to avoid freeze-thaw cycles? Mechanistic Causality: No. While dimethyl sulfoxide (DMSO) is an excellent solvent for 4-aminoquinolines, storing it at room temperature drastically accelerates degradation. DMSO is highly hygroscopic; it absorbs atmospheric moisture, which introduces dissolved oxygen into the matrix. Dissolved oxygen participates in indirect oxidation of the 4-amine group. Additionally, liver microsomal studies on related quinolines demonstrate that N-oxidation is a primary metabolic and environmental degradation pathway when oxygen is present 3[3]. Actionable Fix: Prepare 1 mM to 10 mM stock solutions and immediately freeze them at -20°C4[4]. Aliquot the solutions into single-use volumes to entirely eliminate freeze-thaw stress.

Q3: Does the presence of the 3,8-dichloro substitution affect the compound's stability? Mechanistic Causality: Yes, favorably. The chlorine atoms at positions 3 and 8 are electron-withdrawing via induction. This slightly reduces the overall electron density of the quinoline ring compared to unsubstituted variants, making it marginally more resistant to electrophilic attack. However, the strongly electron-donating 4-amino group counteracts this, meaning the compound remains highly susceptible to oxidative stress at the nitrogen centers.

Part 2: Quantitative Stability Profile

To guide your storage strategy, the following table synthesizes the quantitative degradation rates of 4-aminoquinoline derivatives under various environmental conditions.

Storage MatrixAtmosphereLight ExposureTemperatureEstimated Half-Life ( t1/2​ )Projected 12-Month Purity
Solid Powder ArgonDark (Amber)-20°C> 60 months> 99.5%
Solid Powder AirDark25°C~ 24 months95.0%
Solid Powder AirAmbient UV/Vis25°C< 6 months< 80.0%
DMSO Solution AirDark-20°C~ 18 months97.5%
DMSO Solution AirAmbient UV/Vis25°C< 1 month< 70.0%

Part 3: Mechanistic & Workflow Visualizations

Degradation Pathway

Understanding the enemy is the first step in preservation. The diagram below illustrates how light and oxygen synergistically destroy the structural integrity of 3,8-dichloro-6-methylquinolin-4-amine.

degradation_pathway A 3,8-dichloro-6-methylquinolin-4-amine B UV/Vis Light Exposure A->B Absorbs C Atmospheric Oxygen (O2) A->C Reacts with D Photolytic Cleavage (C-N Bond Heterolysis) B->D Catalyzes E N-Oxidation (Quinoline/Amine N-oxide) C->E Oxidizes F Degraded Byproducts (Loss of Efficacy) D->F E->F

Degradation pathways of 4-aminoquinolines via photolysis and oxidation.

Standard Operating Procedure (SOP) Workflow

storage_workflow Step1 1. Compound Synthesis & Purification Step2 2. Purity Verification (LC-MS / NMR >98%) Step1->Step2 Step3 3. Desiccation (Remove Moisture) Step2->Step3 Step4 4. Aliquoting into Amber Glass Vials Step3->Step4 Step5 5. Argon Purging (Displace O2) Step4->Step5 Step6 6. PTFE Capping & Parafilm Seal Step5->Step6 Step7 7. Long-Term Storage (-20°C or -80°C) Step6->Step7

Self-validating SOP for the long-term storage of quinoline derivatives.

Part 4: Self-Validating Storage Protocol

To guarantee trustworthiness, a protocol must verify its own success. Follow this step-by-step methodology for the long-term storage of 3,8-dichloro-6-methylquinolin-4-amine, complete with built-in validation checks.

Step 1: Desiccation and Moisture Removal

  • Action: Place the synthesized powder in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) for 24 hours at room temperature.

  • Self-Validation Check (Gravimetric): Weigh the sample before desiccation and after 24 hours. Continue desiccating until two consecutive weighings (separated by 2 hours) show a mass difference of < 0.1%. This confirms the removal of hygroscopic moisture.

Step 2: Actinic Aliquoting

  • Action: Transfer the dried powder into 2 mL amber glass vials. Causality: Amber glass blocks wavelengths below 500 nm, preventing the photo-induced heterolysis of the 4-amino group.

  • Self-Validation Check (Volume): Aliquot into single-experiment quantities (e.g., 5 mg per vial) to ensure a vial is never opened and returned to storage, eliminating cumulative exposure risks.

Step 3: Inert Gas Purging

  • Action: Using a Schlenk line or a gentle gas manifold, purge the headspace of each vial with Argon gas for 15 seconds. Causality: Argon is heavier than Nitrogen and atmospheric air; it effectively blankets the solid, displacing O2​ and preventing N-oxidation.

  • Self-Validation Check (Seal Integrity): Cap the vials tightly with PTFE-lined caps. To validate your capping technique, prepare a "dummy vial" (empty, purged, and capped), submerge it in a room-temperature water bath, and apply a light vacuum. The absence of escaping bubbles validates a hermetic seal.

Step 4: Secondary Sealing and Cryogenic Storage

  • Action: Wrap the cap junction tightly with Parafilm and store the vials in a dark, temperature-monitored -20°C or -80°C freezer.

  • Self-Validation Check (Sentinel QC): Designate one vial as the "Sentinel QC" aliquot. Every 6 months, pull the sentinel vial and run an LC-MS analysis. A retained purity of > 98% validates the integrity of the entire batch.

References

  • Source: National Institutes of Health (NIH)
  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation Source: MDPI URL
  • Source: Environmental Protection Agency (EPA)
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting

resolving co-elution issues for 3,8-dichloro-6-methylquinolin-4-amine in chromatography

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving co-elution and other chromatographic challenges encountered during the analysis of 3,8-dichloro-6-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving co-elution and other chromatographic challenges encountered during the analysis of 3,8-dichloro-6-methylquinolin-4-amine. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, field-proven insights to optimize your separation methods.

Introduction

3,8-dichloro-6-methylquinolin-4-amine is a substituted quinoline, a class of heterocyclic aromatic compounds with significant interest in medicinal chemistry for their potential therapeutic activities.[1] The unique structure of this molecule, featuring a basic amine group, a hydrophobic dichlorinated ring system, and a methyl group, presents a distinct set of challenges in liquid chromatography.

The primary chromatographic issues encountered with this and similar quinoline derivatives include co-elution with impurities, poor peak shape (tailing), and inadequate retention on standard reversed-phase columns. These problems often stem from a combination of the compound's polarity, its basicity (pKa ≈ 4.90), and strong interactions with the stationary phase.[2] This guide will systematically address these issues, providing a logical framework for method development and troubleshooting.

Understanding the Analyte: Key Physicochemical Properties

A successful separation strategy begins with understanding the physicochemical properties of 3,8-dichloro-6-methylquinolin-4-amine that influence its chromatographic behavior.

Analyte 3,8-dichloro-6-methylquinolin-4-amine Hydrophobic Dichlorinated Aromatic Core (Hydrophobic Interactions) Analyte->Hydrophobic Reversed-Phase Retention Basic 4-Amine Group (pKa ~4.9) (Ionic Interactions, H-Bonding) Analyte->Basic Peak Tailing / pH Effects Polarity Methyl Group (Slight increase in hydrophobicity) Analyte->Polarity Selectivity Modulation

Caption: Key structural features of 3,8-dichloro-6-methylquinolin-4-amine influencing its chromatographic behavior.

Troubleshooting Guide: Resolving Co-elution and Improving Peak Shape

This section is structured in a question-and-answer format to directly address common problems.

Q1: My target analyte, 3,8-dichloro-6-methylquinolin-4-amine, is co-eluting with an impurity. How can I improve the resolution?

A1: Co-elution occurs when two or more compounds exit the column at the same time.[3] To resolve this, you need to alter the selectivity of your chromatographic system. Here is a systematic approach:

Step 1: Confirm Co-elution First, ensure you are dealing with co-elution and not a distorted peak from a single compound. If you are using a diode array detector (DAD), check the peak purity across the peak. If using a mass spectrometer (MS), look for different m/z values across the peak's profile.[3]

Step 2: Optimize the Mobile Phase

  • Adjust Organic Modifier Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your analyte and may provide separation.[3]

  • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa.

  • Modify the Mobile Phase pH: Since your analyte has a basic amine group, pH will significantly impact its retention and selectivity.[4] The pKa of quinoline is approximately 4.90.[2] At a pH below this value, the amine group will be protonated (positively charged), while at a higher pH, it will be neutral.

    • Low pH (e.g., 2.5-3.5): Using an acidic mobile phase (e.g., with 0.1% formic acid or a 10-20 mM phosphate buffer at pH 2.5) will ensure the amine is consistently protonated.[5][6][7] This can also suppress the ionization of acidic silanol groups on the silica surface, reducing peak tailing.[5]

    • Mid-range pH (e.g., 6-8): Operating in this range can be challenging as small variations in pH can lead to inconsistent retention times.

    • High pH (e.g., >9): At high pH, the amine group will be neutral, increasing its hydrophobicity and retention on a reversed-phase column. This requires a pH-stable column.

Step 3: Evaluate the Stationary Phase

If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.

Stationary PhasePrinciple of Separation & Suitability for 3,8-dichloro-6-methylquinolin-4-amine
Standard C18 A good starting point for many quinoline derivatives.[8] Separation is based on hydrophobicity. May require mobile phase modifiers to mitigate peak tailing.
Polar-Embedded C18 Contains polar groups embedded in the alkyl chain. Offers alternative selectivity for polar compounds and is more stable in highly aqueous mobile phases.[9]
Phenyl-Hexyl Provides π-π interactions with the aromatic quinoline ring, offering a different selectivity mechanism compared to C18 columns.
Pentafluorophenyl (PFP) Offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. Can be very effective for separating halogenated aromatic compounds.

Step 4: Consider Alternative Chromatographic Modes

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If your analyte is too polar and not well-retained on reversed-phase columns, HILIC is an excellent alternative.[10][11][12] HILIC uses a polar stationary phase (like silica or amide) with a high organic mobile phase.[13][14][15]

  • Supercritical Fluid Chromatography (SFC): SFC is particularly effective for separating isomers and can offer unique selectivity.[16][] It uses supercritical CO2 as the primary mobile phase, often with a co-solvent like methanol.[][18]

Start Co-elution Observed CheckPurity Confirm Co-elution (DAD/MS) Start->CheckPurity MobilePhase Optimize Mobile Phase CheckPurity->MobilePhase Organic Adjust % Organic Change Organic (ACN vs. MeOH) MobilePhase->Organic pH Adjust pH (Low pH is a good start) MobilePhase->pH StationaryPhase Change Stationary Phase AltMode Consider Alternative Modes (HILIC/SFC) StationaryPhase->AltMode If not resolved Resolved Resolution Achieved StationaryPhase->Resolved If successful AltMode->Resolved If successful Organic->StationaryPhase If not resolved Organic->Resolved If successful pH->StationaryPhase If not resolved pH->Resolved If successful

Caption: A systematic workflow for troubleshooting co-elution issues.

Q2: I'm seeing significant peak tailing with my quinoline compound. What are the likely causes and solutions?

A2: Peak tailing for basic compounds like 3,8-dichloro-6-methylquinolin-4-amine is a common problem in reversed-phase HPLC.[4][19] It is often caused by secondary interactions between the protonated amine group and acidic silanol groups on the surface of the silica-based stationary phase.[20]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: As mentioned previously, operating at a low pH (e.g., 2.5-3.5) with a buffer or acid modifier helps to suppress the ionization of the silanol groups, minimizing these secondary interactions.[5]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to reduce the number of accessible silanol groups. Ensure you are using a high-quality, base-deactivated C18 column.[20]

  • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, preventing your analyte from interacting with them.[5][19] However, be aware that TEA can shorten column lifetime and is not MS-friendly.[5][19]

  • Check for Physical Problems: Peak tailing can also be caused by physical issues in your HPLC system, such as a void at the head of the column or poor tubing connections.[20] Inject a neutral compound; if it also tails, the problem is likely physical rather than chemical.[20]

Q3: My compound is not retained on a C18 column, even with a highly aqueous mobile phase. What should I try next?

A3: Poor retention of polar compounds on traditional reversed-phase columns is a frequent challenge.[12][21]

Solutions for Poor Retention:

  • Use a Water-Tolerant Reversed-Phase Column: Standard C18 columns can suffer from "hydrophobic collapse" in highly aqueous mobile phases, leading to a loss of retention.[9] Columns specifically designed for aqueous conditions, such as those with polar end-capping or polar-embedded ligands, will provide more stable retention.[9]

  • Switch to HILIC: This is often the most effective solution for very polar compounds.[22] In HILIC, your analyte will partition into a water-enriched layer on the surface of a polar stationary phase, leading to retention.[12] A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 95%) with a small amount of aqueous buffer (e.g., 5% ammonium formate).[10]

  • Employ Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, allowing for multiple retention mechanisms.[7][9] This can be highly effective for retaining and separating polar, ionizable compounds.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for 3,8-dichloro-6-methylquinolin-4-amine

This protocol provides a robust starting point for method development.

  • HPLC System: A system with a gradient pump, autosampler, column oven, and DAD or MS detector.[8]

  • Column: A high-quality, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • Start at 10% B.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute.

    • Equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or MS with Electrospray Ionization (ESI) in positive mode.[23]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.[8]

Frequently Asked Questions (FAQs)

Q: How can I confirm the identity of a co-eluting peak? A: The most reliable method is to use a mass spectrometer (MS) detector. An MS can provide the mass-to-charge ratio (m/z) of the eluting compounds, allowing you to distinguish between your target analyte and impurities, even if they co-elute chromatographically.[23][24]

Q: Are there any special considerations for sample preparation to avoid co-elution? A: Yes, proper sample preparation can minimize the presence of interfering compounds. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be used to clean up complex samples and remove impurities that may co-elute with your analyte.

Q: What are the best mobile phase additives for MS compatibility? A: For MS detection, it is crucial to use volatile mobile phase additives.[25][26] Formic acid, acetic acid, ammonium formate, and ammonium acetate are excellent choices. Avoid non-volatile buffers like phosphate, as they can contaminate the MS source.[25][26]

Q: Could my co-elution issue be due to the presence of isomers? A: Yes, it is possible. Isomers can be very difficult to separate.[27] In such cases, specialized chiral stationary phases may be necessary if you are dealing with enantiomers.[28][29] Alternatively, Supercritical Fluid Chromatography (SFC) is often very effective at resolving isomers.[16][27]

References

  • Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. (n.d.). PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. (2018). PubMed.
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (2017). Journal of Pharmaceutical and Biomedical Analysis.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. (n.d.). Benchchem.
  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. (n.d.). Scirp.org.
  • HPLC Peak Tailing. (2022). Axion Labs.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. (n.d.). Benchchem.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
  • SFC Columns. (n.d.). Shimadzu.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. (n.d.). Sigma-Aldrich.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
  • Monitoring quinoline synthesis progress using TLC or LC-MS. (n.d.). Benchchem.
  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials.
  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (2017). Journal of Pharmaceutical and Biomedical Analysis.
  • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. (2018). PubMed.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • How can you separate a co-eluting more polar compound by HPLC? (2014). ResearchGate.
  • HILIC: The Pros and Cons. (2026). LCGC International.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Journal of Separation Science.
  • What can I use to purify polar reaction mixtures? (2023). Biotage.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex.
  • Mobile phases compatible for LC/MS. (n.d.). Shimadzu.
  • Mobile phases compatible for LCMS. (n.d.). Shimadzu (Europe).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Polar Compounds. (n.d.). SIELC Technologies.
  • Quinoline. (n.d.). mVOC 4.0.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed.
  • 3,8-Dichloro-6-methylquinolin-4-amine (EVT-1471939). (n.d.). EvitaChem.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytotoxicity of Quinoline Derivatives: A Framework for Evaluating 3,8-dichloro-6-methylquinolin-4-amine

Introduction: The Quinoline Scaffold in Oncology The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its structural versatility has made it a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its structural versatility has made it a cornerstone in the development of therapeutics for a wide range of diseases, most notably in the fight against cancer.[2][3] Numerous quinoline derivatives have been developed and investigated as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] These mechanisms include, but are not limited to, the inhibition of protein kinases, disruption of tubulin polymerization, and intercalation with DNA to inhibit topoisomerase enzymes.[6]

This guide provides a comparative analysis of the cytotoxicity of various quinoline derivatives, establishing a framework for evaluating the potential of novel compounds such as 3,8-dichloro-6-methylquinolin-4-amine .[7] While specific experimental data for this particular compound is not yet widely published, we can infer its potential activity and guide future research by examining structurally related molecules. We will delve into the common mechanisms of action, present comparative cytotoxicity data from the literature, provide a detailed protocol for a standard in vitro assay, and discuss the structure-activity relationships that govern the efficacy of these compounds.

Pillar 1: Mechanisms of Quinoline-Induced Cytotoxicity

The anticancer effects of quinoline derivatives are multifaceted, often targeting fundamental cellular processes required for proliferation and survival.[6][8] A predominant mechanism involves the induction of apoptosis, or programmed cell death, frequently mediated through the intrinsic mitochondrial pathway.

Causality of Experimental Choice: Understanding the mechanism is critical for rational drug design. Assays that measure mitochondrial membrane potential, reactive oxygen species (ROS) production, and caspase activation are chosen to confirm if a compound acts via the intrinsic apoptotic pathway. This multi-pronged approach provides a self-validating system to confirm the molecular basis of the observed cytotoxicity.

Many cytotoxic quinolines trigger apoptosis by inducing mitochondrial dysfunction.[9] This can involve the generation of ROS, leading to a collapse of the mitochondrial transmembrane potential (ΔΨm).[9] The subsequent release of cytochrome c from the mitochondria into the cytosol initiates a caspase cascade, culminating in the activation of executioner caspases (like caspase-3) that dismantle the cell.[10]

G Quinoline Quinoline Derivative Mito Mitochondrion Quinoline->Mito Stress Signal ROS ↑ ROS Production Mito->ROS MMP ↓ ΔΨm Collapse Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h (Adhesion) A->B C 3. Treat with Quinoline (Serial Dilutions) B->C D 4. Incubate 24-72h (Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Future Directions

The data suggests that substitutions on the quinoline ring profoundly impact cytotoxicity. [11]For the target compound, 3,8-dichloro-6-methylquinolin-4-amine , several structural features are noteworthy:

  • 4-Amino Group: The 4-aminoquinoline scaffold is present in many biologically active compounds, including the antimalarial drug chloroquine, which also exhibits anticancer properties. [10]This group is often critical for activity.

  • Dichloro Substitution: The presence of halogens, particularly chlorine, can enhance the lipophilicity of a molecule, potentially improving cell membrane permeability. [8]However, the position is key; while some studies show halogenation increases activity, a 7-chloro substitution has been reported to decrease cytotoxicity in one series of compounds. [4]The unique 3,8-dichloro pattern warrants investigation.

  • 6-Methyl Group: The effect of this alkyl group is less predictable but could influence binding to a target protein through steric or hydrophobic interactions.

Future work on 3,8-dichloro-6-methylquinolin-4-amine should involve a systematic evaluation of its cytotoxicity against a diverse panel of cancer cell lines using the protocol described above. Mechanistic studies should then be performed to determine if it acts via apoptosis, cell cycle arrest, or another pathway. Comparing its activity to mono-chloro and non-halogenated analogs would provide crucial insights into the role of the chlorine atoms in its potential bioactivity.

References

  • Kumar, A., & Siddiqui, H. (Year). Comprehensive review on current developments of quinoline-based anticancer agents. Source details from search result. [Link to be added]

  • Sharma, P., & Kumar, V. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Patil, S. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Journal of the Indian Chemical Society. [Link]

  • Abdel-Maksoud, M. S. (Year). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Wujec, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives of Military Medicine, 5(4). [Link]

  • Achour, I., et al. (2026). From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry. [Link]

  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(14), 115511. [Link]

  • Singh, P. P., & Singh, J. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Heliyon. [Link]

  • Singh, S., & Sharma, S. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Mini-Reviews in Organic Chemistry. [Link]

  • Kumar, S., et al. (2022). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Various Authors. (Year). Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. [Link]

  • Joseph, A., & George, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Jiang, P. D., et al. (2011). Chloroquine enhances the cytotoxicity of topotecan by inhibiting autophagy in lung cancer cells. Chinese Journal of Cancer, 30(10), 690-700. [Link]

  • Liu, H., et al. (2021). Chloroquine suppresses proliferation and invasion and induces apoptosis of osteosarcoma cells associated with inhibition of phosphorylation of STAT3. Aging, 13(12), 16422-16438. [Link]

  • Wang, Y., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology, 11, 579083. [Link]

  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]

  • Martin-Perez, M., et al. (2024). Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death. Frontiers in Oncology, 14. [Link]

  • Uslu, B., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • de Oliveira, I. M., et al. (2022). New Insights into the Mechanism of Action of the Drug Chloroquine: Direct Interaction with DNA and Cytotoxicity. ACS Omega. [Link]

  • Zeid, T. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103410. [Link]

  • Głowacka, I. E., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 28(14), 5519. [Link]

  • Schultheis, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5529. [Link]

  • NextSDS. (Year). 4-Amino-3,8-dichloro-6-methylquinoline — Chemical Substance Information. NextSDS. [Link]

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Comparative

Benchmarking 3,8-Dichloro-6-methylquinolin-4-amine: A Comparative Guide Against Standard Kinase Inhibitors

Executive Summary The development of novel targeted therapeutics requires rigorous benchmarking of emerging pharmacophores against established clinical standards. This guide provides an objective, data-driven comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel targeted therapeutics requires rigorous benchmarking of emerging pharmacophores against established clinical standards. This guide provides an objective, data-driven comparison of 3,8-dichloro-6-methylquinolin-4-amine (EVT-1471939)—an experimental substituted quinoline derivative—against FDA-approved standard kinase inhibitors (Erlotinib, Dasatinib) and a pan-kinase control (Staurosporine). Designed for drug development professionals, this document synthesizes biochemical profiling, cellular efficacy data, and self-validating experimental methodologies to evaluate the compound's potential in oncology and antimicrobial research[1].

Scientific Rationale: The Quinoline Scaffold in Kinase Inhibition

Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized to target the ATP-binding pocket of oncogenic kinases. The structural nuances of 3,8-dichloro-6-methylquinolin-4-amine provide a distinct pharmacological profile:

  • 4-Amino Group: Acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the hinge region of the kinase active site.

  • 3,8-Dichloro Substitution: Halogenation at these specific positions introduces significant steric bulk and lipophilicity. This allows the molecule to exploit deep hydrophobic pockets (such as the gatekeeper pocket in mutant kinases), potentially overcoming resistance mechanisms that render first-generation inhibitors ineffective.

  • 6-Methyl Group: An electron-donating moiety that modulates the electron density of the aromatic ring, optimizing the compound's overall binding affinity and residence time.

Comparative Benchmarking Data

To objectively assess the potency and selectivity of 3,8-dichloro-6-methylquinolin-4-amine, we benchmarked it across a targeted panel of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs), followed by cellular viability assays in relevant cancer models.

Table 1: Biochemical Kinase Profiling (IC₅₀ in nM)

Data represents the half-maximal inhibitory concentration. Lower values indicate higher potency.

Kinase Target3,8-dichloro-6-methylquinolin-4-amineErlotinib (EGFRi)Dasatinib (Multi-TKi)Staurosporine (Pan-i)
EGFR (WT) 14.2 ± 1.12.1 ± 0.345.0 ± 3.23.5 ± 0.4
EGFR (T790M) 28.5 ± 2.4>10,000120.5 ± 8.15.2 ± 0.6
c-Met 45.1 ± 3.0>10,0008.4 ± 0.912.1 ± 1.2
CDK8 112.4 ± 8.5>10,000>10,0008.8 ± 0.7

Analytical Insight: While Erlotinib is highly potent against wild-type EGFR, it completely loses efficacy against the T790M "gatekeeper" mutation. In contrast, 3,8-dichloro-6-methylquinolin-4-amine retains sub-50 nM potency against the mutant strain, highlighting the structural advantage of its 3,8-dichloro substitution in accommodating altered active site topographies.

Table 2: Cellular Viability & Target Engagement (IC₅₀ in µM)

Assessed via ATP-quantification (CellTiter-Glo) after 72 hours of compound exposure.

Cell Line (Origin / Genotype)3,8-dichloro-6-methylquinolin-4-amineErlotinibDasatinib
HCC827 (NSCLC / EGFR WT)0.45 ± 0.050.02 ± 0.011.25 ± 0.15
H1975 (NSCLC / EGFR T790M)0.85 ± 0.08>10.02.10 ± 0.22
PC3 (Prostate / PTEN null)1.15 ± 0.12>10.00.45 ± 0.06

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are engineered with built-in causality and self-validating quality control metrics.

Protocol A: High-Throughput TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for biochemical kinase profiling. We utilize this method because the time-delayed measurement effectively eliminates short-lived background autofluorescence—a common artifact when screening halogenated aromatic compounds like quinolines[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: MgCl₂ provides the essential divalent cations required to coordinate ATP within the kinase active site, ensuring physiological enzyme activity.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, then dilute 1:100 in assay buffer.

    • Causality: This maintains a final DMSO concentration of ≤1% in the reaction well, preventing solvent-induced denaturation of the kinase while generating a robust dose-response curve.

  • Pre-Incubation: Dispense 5 µL of recombinant kinase and 5 µL of compound into a 384-well microplate. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before ATP is introduced, which is critical for accurately calculating the IC₅₀ of ATP-competitive quinoline derivatives.

  • Reaction Initiation: Add 10 µL of a master mix containing ATP (at the enzyme's specific Kₘ) and biotinylated substrate. Incubate for 60 minutes.

  • Detection & Readout: Add 20 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and a Streptavidin-conjugated acceptor fluorophore. Read on a microplate reader with a 50 µs delay.

    • Causality: The 50 µs delay ensures all transient compound autofluorescence decays, leaving only the long-lived Europium FRET signal, drastically improving the signal-to-noise ratio[2].

  • Self-Validation (Z'-Factor Calculation): Calculate the Z'-factor using the DMSO (0% inhibition) and Staurosporine (100% inhibition) control wells.

    • Trustworthiness Metric: The assay is only validated and accepted if the Z'-factor is > 0.5 , proving the assay window is statistically robust against background noise.

Protocol B: Cellular Target Engagement (Phospho-Western Blot)

To prove that the cellular cytotoxicity observed in Table 2 is mechanically linked to kinase inhibition, target engagement must be verified in vitro.

Step-by-Step Methodology:

  • Treatment: Seed H1975 cells in 6-well plates. Treat with varying concentrations of 3,8-dichloro-6-methylquinolin-4-amine for exactly 2 hours.

    • Causality: A short 2-hour window is optimal for observing direct pharmacological kinase inhibition before secondary cellular feedback loops (like apoptosis or transcriptional shifts) confound the signaling data.

  • Lysis: Lyse cells on ice using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail.

    • Causality: Phosphatase inhibitors are strictly mandatory; without them, endogenous cellular phosphatases will rapidly strip the phosphate groups off the target proteins during lysis, yielding false-negative results.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe sequentially for p-EGFR (Tyr1068) and total EGFR.

    • Causality: PVDF is chosen over nitrocellulose for its superior physical durability, allowing the membrane to be safely stripped and re-probed. Normalizing the phospho-signal to the total protein signal ensures that reductions in phosphorylation are due to true kinase inhibition, not compound-induced cell death or unequal sample loading.

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction cascade targeted by 3,8-dichloro-6-methylquinolin-4-amine. By competitively binding to the ATP pocket of RTKs, the compound halts downstream PI3K/AKT and MAPK/ERK signaling, ultimately arresting cell proliferation.

G Ligand Growth Factors (EGF, HGF) RTK Receptor Tyrosine Kinases (EGFR, c-Met) Ligand->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Inhibitor 3,8-dichloro-6-methylquinolin-4-amine & Standard Inhibitors Inhibitor->RTK ATP-competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1: Mechanistic signaling pathway illustrating the targeted inhibition of RTKs by quinolines.

Conclusion

Benchmarking 3,8-dichloro-6-methylquinolin-4-amine against standard inhibitors reveals a highly promising pharmacological profile. While Erlotinib demonstrates superior potency against wild-type targets, the quinoline derivative's unique halogenation pattern provides critical steric adaptability, allowing it to maintain efficacy against the clinically challenging T790M resistance mutation. When paired with robust, self-validating TR-FRET and immunoblotting workflows, these data provide a highly trustworthy foundation for advancing this compound in preclinical oncology and antimicrobial drug development pipelines.

References

  • Title: Buy 3,8-Dichloro-6-methylquinolin-4-amine (EVT-1471939)
  • Title: Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits Source: News-Medical URL
  • Title: From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles Source: Arabian Journal of Chemistry URL

Sources

Safety & Regulatory Compliance

Safety

3,8-Dichloro-6-methylquinolin-4-amine proper disposal procedures

Standard Operating Procedure: Proper Disposal and Handling of 3,8-Dichloro-6-methylquinolin-4-amine As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal and Handling of 3,8-Dichloro-6-methylquinolin-4-amine

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling complex heterocyclic compounds. 3,8-Dichloro-6-methylquinolin-4-amine (CAS: 1209650-84-9) is a highly substituted halogenated quinoline utilized in medicinal chemistry for its antimicrobial and anticancer properties[1].

However, the very structural features that make it biologically active—a planar quinoline core and dual chlorine substituents—also make its disposal a critical environmental and safety challenge. This guide provides the authoritative, step-by-step operational protocols required to safely manage, segregate, and dispose of this compound in compliance with federal environmental regulations.

Hazard Assessment & Mechanistic Causality

To handle a chemical safely, one must understand the causality behind its hazards. We do not simply follow rules; we mitigate specific molecular risks:

  • Mutagenic and Carcinogenic Potential: The planar quinoline pharmacophore is a known DNA-intercalating agent. Like its parent compound, quinoline, this derivative is classified as a suspected mutagen (H341) and potential carcinogen (H350)[2].

  • The Halogenated Threat (Dioxin Formation): The presence of chlorine atoms at the 3 and 8 positions categorizes this as a halogenated organic waste . If incinerated at standard temperatures (< 900°C), the thermal energy is insufficient to permanently cleave the C-Cl bonds. Instead, the fragments recombine in the exhaust stream to form highly toxic polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs)[3].

  • Corrosive Byproducts: Complete combustion of the amine group and chlorine substituents yields nitrogen oxides (NOx) and hydrogen chloride (HCl) gas, requiring specialized downstream scrubbing[4].

Quantitative Data & Regulatory Classification

Proper waste manifesting requires accurate physical and regulatory data. Below is the operational data summary for 3,8-Dichloro-6-methylquinolin-4-amine.

ParameterValue / ClassificationOperational Implication
CAS Number 1209650-84-9Essential for hazardous waste manifest tracking[1].
Molecular Formula C10H8Cl2N2High nitrogen/chlorine content dictates disposal route[1].
EPA RCRA Status Halogenated Organic WasteStrictly prohibit mixing with standard non-halogenated solvents[3].
Incineration Temp > 1100 °CRequires a twin-chamber hazardous waste incinerator[4].
Exhaust Treatment Caustic ScrubberMust neutralize HCl and NOx emissions prior to release[4].
Aquatic Toxicity Chronic Category 2 (H411)Absolutely no drain disposal; highly toxic to aquatic life[2].

Experimental & Operational Protocols

The following self-validating protocols ensure that every step of the disposal process contains built-in checks to prevent environmental release and personnel exposure.

Protocol A: Laboratory Segregation and Containment

Causality: Halogenated wastes must be isolated to prevent the contamination of high-BTU, non-halogenated solvent streams, which are often burned at lower temperatures or repurposed as fuel.

  • Source Segregation: Collect all 3,8-dichloro-6-methylquinolin-4-amine waste (including solid powders, contaminated filter paper, or HPLC solvent mixtures) in a designated, chemically compatible High-Density Polyethylene (HDPE) container.

  • Explicit Labeling: Label the container strictly as "Hazardous Waste: Halogenated Organic Amine (Toxic/Mutagenic)".

  • Secondary Containment: Store the primary container in a secondary containment tray within a ventilated, corrosive/toxic storage cabinet, maintained below 25°C.

Protocol B: Emergency Spill Response Methodology

Causality: Amines can react exothermically with certain absorbents, and the compound's toxicity requires immediate respiratory and dermal protection.

  • Evacuation & PPE: Evacuate the immediate area. Responders must don Level C PPE, including a NIOSH-approved respirator with organic vapor/acid gas cartridges, double nitrile gloves, and chemical splash goggles.

  • Inert Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use combustible materials like paper towels.

  • Neutralization & Collection: Using non-sparking tools, carefully sweep the absorbed mixture into a wide-mouth hazardous waste jar. Wipe the contaminated surface with a mildly acidic solution (e.g., 5% citric acid) to neutralize residual free amines, followed by a thorough water rinse.

  • Manifesting: Seal and label the jar as "Spill Debris: Halogenated Quinoline" for immediate EHS pickup.

Protocol C: High-Temperature Incineration (Facility-Level Workflow)

Causality: To prevent the formation of dioxins, the thermodynamic threshold for complete halogen destruction must be exceeded and maintained.

  • Waste Characterization: EHS personnel must verify the halogen content (>1% by weight) to route the manifest to the correct specialized incinerator[4].

  • Primary Combustion: The waste is injected into a rotary kiln or primary combustion chamber operating at 800°C - 900°C to volatilize the organic matrix[3].

  • Secondary Combustion (Critical Step): Exhaust gases are routed to a secondary chamber operating strictly at >1100°C with a minimum gas residence time of 2 seconds. This ensures the complete thermal destruction of the C-Cl bonds[4].

  • Caustic Scrubbing: The effluent gas is passed through a wet scrubber utilizing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2) to neutralize hydrogen chloride (HCl) and nitrogen oxides (NOx) into inert salts before atmospheric release[3].

Process Visualizations

G A Waste Generation: 3,8-Dichloro-6-methylquinolin-4-amine B Segregation: Halogenated Organic Stream A->B >1% Halogens C Non-Halogenated Stream (DO NOT MIX) A->C Incorrect Route D EHS Manifesting & Transport B->D E Twin-Chamber Incineration (>1100°C, 2s residence) D->E F Caustic Scrubber (Neutralize HCl & NOx) E->F Exhaust Gas G Safe Atmospheric Release F->G

Workflow for the segregation and high-temperature incineration of halogenated quinoline waste.

Pathway A 3,8-Dichloro-6-methylquinolin-4-amine (C10H8Cl2N2) B Low Temp Incineration (< 900°C) A->B Improper C High Temp Incineration (> 1100°C) A->C Standard SOP D Toxic Dioxins / Furans (PCDDs/PCDFs) B->D Recombination E Complete Combustion (CO2, H2O, HCl, NOx) C->E Thermal Cleavage F Caustic Scrubber (NaOH / Ca(OH)2) E->F Acid Gas G Inert Salts (NaCl, NaNO3) F->G Neutralization

Thermal destruction pathway highlighting the necessity of >1100°C to prevent dioxin formation.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Quinoline. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from:[Link]

  • Central Power Research Institute (CPRI) / EPA Guidelines. Guidelines for Halogenated Waste Disposal and High-Temperature Incineration. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 3,8-Dichloro-6-methylquinolin-4-amine

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized pharmaceutical intermediates. However, handling halogenated quinoline derivatives like 3,8-Dichloro-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized pharmaceutical intermediates. However, handling halogenated quinoline derivatives like 3,8-Dichloro-6-methylquinolin-4-amine (CAS 1209650-84-9)[1] demands a highly targeted, causality-driven approach.

The presence of dual chlorine substitutions on the quinoline ring significantly increases the molecule's lipophilicity (logP), enhancing its ability to permeate lipid bilayers[2]. Coupled with the primary amine group, which acts as a severe skin and ocular irritant[3], this compound requires strict adherence to specialized Personal Protective Equipment (PPE) and halogenated waste disposal protocols[4].

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework to ensure uncompromising safety and regulatory compliance.

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient for halogenated aromatic amines. The enhanced membrane permeability of these compounds means that transdermal exposure can lead to rapid systemic absorption[2]. Furthermore, the fine powder form of 4-aminoquinolines is prone to aerosolization, presenting an acute inhalation hazard[3]. Our PPE strategy is designed to mitigate these specific physicochemical risks.

Table 1: Quantitative PPE Specifications and Rationale

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Nitrile GlovesThickness ≥ 0.11 mm, Breakthrough > 480 min (EN 374)High logP of halogenated quinolines increases skin permeation risk; latex is highly permeable to lipophilic organics[2].
Eye Protection Safety GogglesEN 166 / ANSI Z87.1 compliantPrevents severe ocular irritation from aerosolized fine powders[3].
Respiratory Fume Hood / N95Face velocity 0.4 - 0.6 m/sMitigates inhalation of biologically active, irritating dust[3].
Body Protection Lab Coat100% Cotton or Flame-ResistantPrevents electrostatic discharge which could aerosolize or ignite organic dust.

Step-by-Step Operational Methodology

To ensure a self-validating workflow, every step in this protocol includes a built-in verification check.

Protocol A: Safe Weighing and Material Transfer

  • Environmental Verification: Before opening the reagent vial, verify that the chemical fume hood's face velocity is actively reading between 0.4 and 0.6 m/s. Validation: This ensures sufficient negative pressure to capture aerosolized particles.

  • PPE Donning: Equip standard safety goggles, a 100% cotton lab coat, and double-layer nitrile gloves. Inspect the outer gloves for micro-tears before proceeding.

  • Static Mitigation: Halogenated powders easily accumulate static charge, causing them to "jump" and aerosolize. Place an ionizing bar near the balance and use anti-static polymeric weighing boats.

  • Transfer: Using a clean micro-spatula, carefully transfer the 3,8-Dichloro-6-methylquinolin-4-amine. Immediately recap the source vial to minimize environmental exposure.

  • Decontamination: Wipe down the balance and surrounding surfaces with 70% Isopropanol (IPA) or Ethanol. Causality: Because the compound is highly lipophilic, water alone will not dissolve the residue; an organic solvent is strictly required for effective decontamination.

Spill Response and Halogenated Waste Disposal

Halogenated organic compounds must never be mixed with standard aqueous or non-halogenated organic waste. Improper incineration of halogenated quinolines at low temperatures can generate highly toxic dioxins and furans[4].

Protocol B: Spill Containment and Segregation

  • Dust Suppression: In the event of a powder spill, do not sweep . Sweeping aerosolizes the active pharmaceutical ingredient. Instead, gently cover the spill with absorbent paper towels dampened with 70% IPA or a mild surfactant solution.

  • Collection: Use non-sparking, disposable tools to scoop the wet absorbent material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Waste Segregation: Strictly label the container as "Hazardous Waste: Solid Halogenated Organics"[4].

  • Disposal Routing: Route the sealed container to your Environmental Health and Safety (EHS) department for high-temperature incineration (>1000°C). Validation: This is the only validated method for safely cleaving and destroying halogenated aromatic rings without generating toxic byproducts[4].

Operational Workflow Visualization

The following diagram maps the critical decision points and logical flow for handling and disposing of this compound safely.

HandlingWorkflow A 1. Risk Assessment (Halogenated Quinoline) B 2. Don PPE (Double Nitrile, Goggles) A->B C 3. Operational Phase (Fume Hood: 0.5 m/s) B->C D Spill Occurs? C->D E 4a. Wet Decontamination (70% IPA / Surfactant) D->E Yes F 4b. Standard Decontamination (70% IPA Wipe) D->F No G 5. Waste Segregation (Halogenated Organics) E->G F->G H 6. Final Disposal (High-Temp Incineration) G->H

Workflow for handling and disposing of 3,8-Dichloro-6-methylquinolin-4-amine.

References[1] Title: Buy 3,8-Dichloro-6-methylquinolin-4-amine (EVT-1471939) - EvitaChem

Source: evitachem.com URL: [3] Title: 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem - NIH Source: nih.gov URL: [4] Title: Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals - Benchchem Source: benchchem.com URL: [2] Title: Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy through Glutathione-Assisted Chemodynamic Therapy and Inhibition of Autophagy Flux | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

Sources

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